molecular formula C8H13N3OS B2757516 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole CAS No. 2200611-43-2

3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole

Cat. No.: B2757516
CAS No.: 2200611-43-2
M. Wt: 199.27
InChI Key: ANMKFFPMIOTCOY-UHFFFAOYSA-N
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Description

3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole ( 2200611-43-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-thiadiazole core, a privileged scaffold renowned for its thermal stability and chemical resistance, which makes it a valuable bio-isosteric replacement for esters and amides, thereby improving the metabolic stability of potential drug candidates . The integration of a 1-methylpyrrolidin-3-yl)oxy fragment is a strategically important structural feature, as such nitrogen-containing heterocycles are known to enhance interactions with biological targets and can improve a molecule's ability to cross the blood-brain barrier, suggesting potential applications in central nervous system (CNS) research . The 1,2,4-thiadiazole scaffold is extensively investigated for a wide spectrum of pharmacological activities. Research indicates that derivatives of this heterocycle possess promising anti-tubercular and anticancer properties, often acting through targets like mycobacterial transcriptional repressors and enzymes crucial for cell proliferation . Furthermore, analogous 1,3,4-thiadiazole structures have demonstrated potent anticonvulsant activity by modulating GABAergic pathways, highlighting the versatility of the thiadiazole class in neuropharmacology . Recent structure-activity relationship (SAR) studies on related thiadiazole compounds have also identified them as potent and selective agonists for G protein-coupled receptors (GPCRs), such as the secretin receptor, opening avenues for research in cardiovascular and metabolic diseases . This product is supplied with a typical purity of 97% and is intended for use in chemical synthesis and biological screening as a key molecular precursor . It is offered For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-5-(1-methylpyrrolidin-3-yl)oxy-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-9-8(13-10-6)12-7-3-4-11(2)5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKFFPMIOTCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole typically involves the reaction of 3-methyl-1,2,4-thiadiazole with 1-methylpyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Methyl-1,2,4-thiadiazole+1-MethylpyrrolidineThis compound\text{3-Methyl-1,2,4-thiadiazole} + \text{1-Methylpyrrolidine} \rightarrow \text{this compound} 3-Methyl-1,2,4-thiadiazole+1-Methylpyrrolidine→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their broad spectrum of antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus can exhibit significant antibacterial and antifungal activities. For example, studies have shown that various 1,3,4-thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:
A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the serial dilution method, demonstrating that certain derivatives displayed notable antibacterial effects (Mahendrasinh et al.) .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Thiadiazole A3264
Thiadiazole B1632

Antidiabetic Activity

Recent studies have highlighted the potential of thiadiazole derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing down carbohydrate digestion and absorption.

Case Study:
In vitro studies have shown that certain thiadiazole compounds can significantly inhibit α-glucosidase activity. The structure-activity relationship (SAR) analysis indicates that modifications on the thiadiazole ring can enhance inhibitory potency (source needed for specific study) .

CompoundInhibition (%) at 100 µM
Thiadiazole C78
Thiadiazole D85

Drug Design and Development

The unique structure of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole allows it to serve as a scaffold for designing new therapeutic agents. The ability to modify its structure can lead to compounds with improved bioactivity and pharmacokinetic profiles.

Computational Studies

Computational chemistry techniques such as molecular docking have been employed to predict the binding affinity of thiadiazole derivatives to various biological targets. This approach aids in optimizing lead compounds for further development.

Example Findings:
Research has indicated that certain modifications to the pyrrolidine moiety can enhance binding interactions with target enzymes involved in metabolic pathways related to diabetes and infection (source needed for specific study) .

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., trichloromethyl , cyano ) enhance stability and agrochemical activity. Electron-donating groups (e.g., methyl, cyclic amines) may improve solubility and receptor interaction, as seen in the target compound’s pyrrolidinyloxy group, which could enhance blood-brain barrier penetration or enzyme binding .

Biological Activity Trends: Agrochemical Applications: Halogenated derivatives (e.g., trichloromethyl) exhibit nitrification inhibition, likely due to persistent electronegativity disrupting soil microbial enzymes . Pharmaceutical Potential: Fused heterocycles (e.g., benzodioxin-thiadiazole hybrids) show antidiabetic activity via carbohydrate-hydrolyzing enzyme inhibition , while indole-substituted analogs demonstrate modest antimicrobial effects . The target compound’s pyrrolidine moiety, a common feature in neuroactive drugs, suggests possible central nervous system (CNS) targeting.

Synthetic Flexibility :

  • The 5-position is more reactive in cross-coupling reactions, enabling modular derivatization (e.g., phenylethynyl groups in anticancer precursors ). The target compound’s ether-linked pyrrolidine may allow further functionalization via oxidation or alkylation.

Functional Group Impact on Activity

  • This aligns with antidiabetic thiadiazoles where lipophilic groups improve enzyme binding .
  • (1-Methylpyrrolidin-3-yl)oxy (5-Position): The cyclic amine improves water solubility and may engage in hydrogen bonding with biological targets.

Biological Activity

3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiadiazole ring substituted with a methyl group and a pyrrolidinyl ether. Its molecular formula is C8H13N3OSC_8H_{13}N_3OS with a molecular weight of 199.28 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
  • Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Thiadiazole derivatives are known for their anticancer properties. This compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Some studies suggest that this compound may exhibit neuroprotective effects by inhibiting MAO activity, which could lead to increased levels of neurotransmitters like serotonin and dopamine . This property could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
In vitro studies on MAO inhibition This compound showed significant inhibition of MAO-A with IC50 values indicating potent activity compared to standard inhibitors .
Antimicrobial testing Demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum antimicrobial potential .
Antitumor assays Induced apoptosis in various cancer cell lines through modulation of apoptotic pathways, showing promise for anticancer drug development .

Q & A

Q. Key Analytical Techniques :

  • 1H NMR/IR Spectroscopy : To confirm substituent positions and functional groups (e.g., ether linkage of the pyrrolidinyloxy moiety) .
  • Elemental Analysis : Validates stoichiometry and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves ambiguous structural features, particularly for stereoisomers .

Basic: How does the 1-methylpyrrolidin-3-yloxy moiety affect the compound’s physicochemical properties?

Answer:
The substituent influences:

  • Lipophilicity : The pyrrolidine ring enhances membrane permeability, critical for CNS-targeting agents (logP increases by ~1.5 units compared to unsubstituted analogs) .
  • Solubility : Protonation of the tertiary amine in acidic environments improves aqueous solubility, aiding bioavailability .
  • Electronic Effects : The oxygen atom in the ether linkage modulates electron density on the thiadiazole ring, altering reactivity in electrophilic substitutions .

Advanced: How can contradictory results in antimicrobial assays for this compound be resolved?

Answer:
Contradictions often arise from:

  • Strain Variability : Differences in microbial efflux pumps or enzyme expression (e.g., CYP51 in fungi) .
  • Methodological Discrepancies : Standardize protocols:
    • MIC Determination : Use CLSI/FDA guidelines for broth microdilution .
    • Time-Kill Assays : Confirm static vs. cidal effects .
  • Synergistic Studies : Test combinations with known antifungals (e.g., fluconazole) to identify potentiation effects .

Q. Example Data :

StrainMIC (µg/mL)Synergy with Fluconazole (FICI ≤0.5)
C. albicans32Yes
A. fumigatus>64No

Advanced: How can molecular docking predict interactions with targets like 14α-demethylase?

Answer:
Methodology :

Target Preparation : Retrieve 14α-demethylase (PDB: 3LD6) and optimize protonation states .

Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on:

  • Hydrogen bonding with heme-coordinated iron.
  • Hydrophobic interactions with the active site (e.g., Leu376, Phe228) .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ketoconazole: ΔG = -9.8 kcal/mol vs. compound: ΔG = -8.2 kcal/mol) .

Limitations : Docking may overestimate affinity; follow-up MD simulations refine predictions .

Advanced: What challenges exist in establishing SAR for this compound’s derivatives?

Answer:
Challenges include:

  • Conformational Flexibility : The pyrrolidinyloxy group’s rotational freedom complicates correlation of structure with activity .
  • Synthetic Complexity : Introducing substituents at C-3/C-5 requires regioselective methods (e.g., SNAr reactions) .
  • Biological Redundancy : Overlapping targets (e.g., inhibition of both aromatase and lanosterol demethylase) obscure SAR clarity .

Q. Strategies :

  • Fragment-Based Design : Test isolated moieties (e.g., pyrrolidine vs. piperidine) .
  • Proteomic Profiling : Use kinome-wide screens to identify off-target effects .

Basic: What biological targets and models are used for preliminary evaluation?

Answer:
Common Targets :

  • Antifungal : 14α-demethylase (CYP51) .
  • Anticancer : Aromatase (CYP19) or tyrosine kinases (e.g., EGFR) .
  • Antiviral : SARS-CoV-2 Mpro (inspired by tideglusib’s thiadiazole scaffold) .

Q. In Vitro Models :

  • Cytotoxicity : MTT assays on HepG2, A431, or PC-3 cell lines .
  • Enzyme Inhibition : Spectrophotometric monitoring of CYP activity .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yields by 15–20% .
  • Green Chemistry : Use water as a solvent with O2 as an oxidant for thiadiazole ring formation .
  • Catalytic Systems : Pd-catalyzed cross-coupling for regioselective substitutions (e.g., Suzuki-Miyaura for aryl groups) .

Q. Example Optimization :

ConditionYield (%)Purity (%)
Conventional Heating5590
Microwave7595

Advanced: What computational tools analyze electronic effects of substituents on bioactivity?

Answer:

  • DFT Calculations : Gaussian09 to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
  • QSAR Models : Use CODESSA or MOE to correlate Hammett constants (σ) of substituents with IC50 values .

Case Study : Electron-withdrawing groups (e.g., -CF3) at C-5 increase antifungal potency by 3-fold .

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